molecular formula C11H11N3O3 B5889520 4-(4-ethoxy-3-nitrophenyl)-1H-imidazole

4-(4-ethoxy-3-nitrophenyl)-1H-imidazole

Cat. No. B5889520
M. Wt: 233.22 g/mol
InChI Key: VUSXUVBUUOISDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxy-3-nitrophenyl)-1H-imidazole, commonly known as ENP-I, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the imidazole family and has a unique chemical structure that makes it a valuable tool for researchers.

Mechanism of Action

ENP-I works by selectively inhibiting certain enzymes and proteins, which can have a profound effect on cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are important enzymes that play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
ENP-I has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis, or programmed cell death, in these cells. Additionally, ENP-I has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

ENP-I has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has a well-characterized mechanism of action. Additionally, ENP-I has been shown to be effective at relatively low concentrations, which can be beneficial in experimental settings.
However, there are also limitations to the use of ENP-I in lab experiments. This compound can be difficult to solubilize, which can limit its effectiveness in certain experimental setups. Additionally, ENP-I has been shown to have some toxicity in certain cell types, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research involving ENP-I. One potential area of interest is in the development of new cancer therapies based on this compound. Additionally, ENP-I may have potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Another potential area of research is in the development of new methods for synthesizing ENP-I and related compounds. This could lead to the development of more effective and efficient methods for producing these compounds, which could have a significant impact on their use in scientific research.
Overall, ENP-I is a valuable tool for researchers in a variety of scientific fields. This compound has a well-characterized mechanism of action and has been shown to have a variety of potential applications in the treatment of various diseases. As research in this area continues, it is likely that new and exciting applications for ENP-I will be discovered.

Synthesis Methods

The synthesis of ENP-I involves several steps, including the reaction of 4-ethoxy-3-nitrobenzaldehyde with ethyl cyanoacetate to form 4-(4-ethoxy-3-nitrophenyl)-3-buten-2-one. This intermediate is then treated with ammonium acetate and acetic anhydride to form the final product, ENP-I.

Scientific Research Applications

ENP-I has been widely used in scientific research due to its ability to selectively inhibit certain enzymes and proteins. This compound has been studied for its potential applications in cancer treatment, as well as in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-(4-ethoxy-3-nitrophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-11-4-3-8(5-10(11)14(15)16)9-6-12-7-13-9/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSXUVBUUOISDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CN=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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